molecular formula C26H31N3O4S2 B2862731 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide CAS No. 391867-66-6

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide

Cat. No. B2862731
CAS RN: 391867-66-6
M. Wt: 513.67
InChI Key: YFQMNDMOFXDRDB-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.

Scientific Research Applications

Anticancer Applications

Research on derivatives similar to "N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide" has shown significant anticancer activity. For instance, derivatives have been designed and synthesized for evaluation against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds have demonstrated moderate to excellent anticancer activity, with some derivatives showing higher activity than reference drugs like etoposide (Ravinaik et al., 2021). Additionally, other studies have synthesized novel thiosemicarbazide, carbamothioate, and imidazole derivatives, exhibiting promising anticancer activity against Ehrlich ascites carcinoma cells, highlighting the therapeutic potential of these compounds (El-Gaby et al., 2017).

Antimicrobial Applications

Compounds within this chemical family have also been explored for their antimicrobial properties. A study synthesized new N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers, revealing potent antimicrobial activity against various pathogens. Some molecules exhibited greater potency than reference drugs, particularly against Gram-positive bacterial strains and Candida strains, indicating their potential as antimicrobial agents (Bikobo et al., 2017).

Enzyme Inhibition Applications

Another research focus is on the inhibition of human carbonic anhydrases, essential enzymes involved in many physiological processes. Studies on acridine-acetazolamide conjugates targeting carbonic anhydrases have shown that these compounds inhibit cytosolic isoforms hCA I, II, VII, and membrane-bound hCA IV in low micromolar and nanomolar ranges. This suggests a potential application in treating conditions like glaucoma, where inhibiting carbonic anhydrase activity can reduce intraocular pressure (Ulus et al., 2016).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S2/c1-17(2)15-29(16-18(3)4)35(32,33)22-13-11-21(12-14-22)25(31)28-26-27-23(24(34-26)19(5)30)20-9-7-6-8-10-20/h6-14,17-18H,15-16H2,1-5H3,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQMNDMOFXDRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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